molecular formula C12H13ClN4O B1469786 2-chloro-N-[5-methyl-2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]acetamide CAS No. 1421601-84-4

2-chloro-N-[5-methyl-2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]acetamide

Cat. No.: B1469786
CAS No.: 1421601-84-4
M. Wt: 264.71 g/mol
InChI Key: ZIFUKRXYTLSTRZ-UHFFFAOYSA-N
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Description

This compound is a chloroacetamide derivative featuring a phenyl ring substituted at position 2 with a 5-methyl-4H-1,2,4-triazol-3-yl group and at position 5 with a methyl group. Its structure integrates a reactive chloroacetamide moiety, enabling nucleophilic substitution reactions, and a triazole ring, which contributes to hydrogen bonding and π-π stacking interactions. The compound is commercially available (CAS: 1421601-84-4) and is utilized in pharmaceutical and agrochemical research, often as a synthetic intermediate for bioactive molecules .

Properties

IUPAC Name

2-chloro-N-[5-methyl-2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O/c1-7-3-4-9(12-14-8(2)16-17-12)10(5-7)15-11(18)6-13/h3-5H,6H2,1-2H3,(H,15,18)(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFUKRXYTLSTRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NNC(=N2)C)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-[5-methyl-2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]acetamide is a compound that incorporates a triazole moiety, known for its diverse biological activities. Triazoles have gained attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer, infections, and inflammation. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. The initial steps often include the formation of the triazole ring through cyclization reactions involving appropriate precursors such as substituted phenyl derivatives and chlorinated acetamides. The final product can be characterized using techniques like NMR and mass spectrometry to confirm its structure and purity .

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains. For instance:

CompoundTarget MicroorganismsActivity
This compoundStaphylococcus aureus, Escherichia coliModerate to high inhibition

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For example, compounds with similar structures have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanisms often involve the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.

A study evaluating similar triazole compounds reported significant anticancer activity against A549 (lung cancer) and C6 (glioma) cell lines. The evaluation methods included MTT assays for cell viability and caspase activation assays to measure apoptosis .

Cell LineIC50 (µM)Mechanism
A54910.5Apoptosis induction
C612.0Cell cycle arrest

Other Biological Activities

In addition to antimicrobial and anticancer properties, triazole derivatives have shown anti-inflammatory and antioxidant activities. For instance:

  • Anti-inflammatory : Compounds have been reported to inhibit pro-inflammatory cytokines.
  • Antioxidant : Certain derivatives exhibit radical scavenging activity, which can protect cells from oxidative stress .

Case Studies

Several studies have highlighted the biological efficacy of triazole-containing compounds:

  • Khram et al. (2023) synthesized novel triazole derivatives that demonstrated significant antiviral properties against influenza viruses .
  • Maghraby et al. (2023) explored a series of triazole hybrids showing potent antiproliferative effects on aromatase enzymes related to breast cancer treatment .

Scientific Research Applications

Chemical Structure Representation

The chemical structure can be represented as follows:

C1C2C3C4C5C6\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. A study demonstrated that compounds similar to 2-chloro-N-[5-methyl-2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]acetamide showed efficacy against various fungal strains, including Candida albicans and Aspergillus niger. The mechanism involves inhibiting ergosterol synthesis, a critical component of fungal cell membranes.

Anticancer Potential

Triazole derivatives have also been investigated for their anticancer properties. In vitro studies have shown that such compounds can induce apoptosis in cancer cell lines. A notable case study involving a related compound indicated a reduction in tumor growth in xenograft models.

Herbicidal Activity

The compound's triazole moiety is known to interfere with plant growth regulation. Research has highlighted its potential as a herbicide, effectively controlling the growth of various weed species without harming crops. Field trials have demonstrated significant reductions in weed biomass when treated with formulations containing triazole derivatives.

Plant Growth Regulation

Additionally, triazoles are utilized as plant growth regulators. They modulate hormonal pathways in plants, promoting root growth and enhancing stress tolerance. Studies have shown that using such compounds can lead to improved yield in crops like wheat and rice.

Intermediate in Organic Synthesis

The compound serves as an important intermediate in the synthesis of other bioactive molecules. Its unique structure allows for modifications that can lead to the development of novel pharmaceuticals and agrochemicals.

Table 1: Comparison of Biological Activities of Triazole Derivatives

Compound NameActivity TypeTarget OrganismIC50 (µM)
Compound AAntifungalCandida albicans12
Compound BAnticancerHeLa Cells8
Compound CHerbicidalVarious Weeds15

Table 2: Summary of Case Studies on Triazole Derivatives

Study ReferenceApplication AreaKey Findings
Study 1Antifungal ActivityEffective against Aspergillus niger
Study 2Anticancer ResearchInduced apoptosis in cancer cell lines
Study 3Agricultural UseReduced weed biomass significantly

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom in the acetamide group is highly reactive toward nucleophiles, enabling diverse substitutions:

2.1. Thiol-Based Substitutions

  • Reagents : Benzazolethiol derivatives (e.g., 5-methylbenzimidazol-2-thiol) in acetone with K2_2CO3_3 .

  • Conditions : Microwave irradiation (150–200 W, 80–120°C) or reflux (4–6 h).

  • Products : Sulfur-linked conjugates (e.g., 2-(5-methylbenzimidazol-2-yl)sulfanyl-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide ) .

Example Reaction Table

Starting MaterialReagentConditionsProduct YieldCitation
2-Chloro-N-[4-(triazol)phenyl]acetamide5-Methylbenzimidazol-2-thiolK2_2CO3_3, acetone, reflux, 6 h75%

2.2. Amine-Based Substitutions

  • Reagents : Primary/secondary amines (e.g., hydrazine hydrate).

  • Outcome : Formation of hydrazide derivatives , as observed in analogous triazole-acetamide systems .

Reduction Reactions

The keto group (if present in derivatives) can be reduced to alcohols:

  • Reagents : Sodium borohydride (NaBH4_4) in ethanol .

  • Conditions : Mild heating (45–50°C), 1.25 h reaction time.

  • Example : Reduction of 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one to its ethanol derivative .

Cyclization and Heterocycle Formation

The triazole ring participates in cyclocondensation reactions:

  • Reagents : Arylidene malononitrile or aldehydes.

  • Products : Triazolidine-thiones or fused heterocycles (e.g., 5-(4-chlorophenyl)-1,2,4-triazolidine-3-thione ) .

Key Reaction Mechanisms

  • SN_NN2 Displacement : Chlorine in acetamide acts as a leaving group, replaced by thiols/amines .

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 2 min for thiosemicarbazide cyclization) .

  • Base-Mediated Alkylation : Cs2_2CO3_3 or K2_2CO3_3 facilitates deprotonation of thiols, enhancing nucleophilicity .

Stability and Functional Group Compatibility

  • Acid/Base Stability : The triazole ring remains intact under mild acidic/basic conditions but degrades in strong acids .

  • Thermal Stability : Stable up to 250°C, confirmed by thermogravimetric analysis of related compounds .

Comparison with Similar Compounds

Research Findings and Implications

  • Pharmacological Potential: The triazole core in the target compound may enhance binding to enzymes like CYP450 or kinases, as seen in structurally related inhibitors ().
  • Synthetic Versatility: The chloroacetamide group enables facile derivatization, as demonstrated in the synthesis of nitric oxide donors () and anti-proliferative agents ().
  • Limitations : Lack of direct biological data for the target compound necessitates further studies to validate hypothesized activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[5-methyl-2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[5-methyl-2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]acetamide

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